N-(2-Methylpyridin-3-yl)acetamide
Description
N-(2-Methylpyridin-3-yl)acetamide (CAS: Not explicitly provided; molecular formula: C₈H₉ClN₂O, MW: 185.1 g/mol) is a pyridine-derived acetamide featuring a 2-methyl substituent on the pyridine ring and a chloroacetyl group. It is synthesized via a reaction between 3-amino-2-methylpyridine and chloroacetyl chloride in the presence of triethylamine, yielding a white crystalline powder with 82% efficiency . This compound serves as a critical intermediate in the synthesis of CRCM5484, a BET bromodomain inhibitor with selective anti-leukemic activity. Its mechanism involves disrupting protein-protein interactions in epigenetic regulation, making it a candidate for cancer therapy .
Properties
IUPAC Name |
N-(2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOCGXRWCWTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-(2-Methylpyridin-3-yl)acetamide involves the reaction of 2-methyl-3-aminopyridine with acetic anhydride. The reaction typically takes place in a solvent such as dichloromethane, with pyridine acting as a base. The reaction mixture is stirred at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The products vary depending on the nucleophile used but can include various substituted amides.
Scientific Research Applications
N-(2-Methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Methylpyridin-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules within cells .
Comparison with Similar Compounds
Pyridine-Containing Acetamides in Antiviral Therapeutics
Several pyridine-based acetamides have been studied as SARS-CoV-2 main protease inhibitors. Key examples include:
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Exhibits a binding affinity better than −22 kcal/mol due to interactions with HIS163 and ASN142 via its pyridine ring and cyanophenyl group .
- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2): Similar binding mode but with reduced potency compared to 5RGX, highlighting the role of electron-withdrawing groups (e.g., cyano vs. chloro) in enhancing affinity .
Structural Insight : The position of methyl groups on the pyridine ring (e.g., 2-methyl vs. 4-methyl) influences steric hindrance and hydrogen-bonding capacity. For instance, 4-methylpyridin-3-yl derivatives often show stronger interactions with protease active sites than 2-methyl analogues .
Pyridazinone Derivatives as FPR2 Agonists
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist that activates calcium mobilization and chemotaxis in neutrophils. Unlike N-(2-Methylpyridin-3-yl)acetamide, this compound incorporates a pyridazinone core and a methoxybenzyl group, which are critical for receptor specificity .
Phenoxy Acetamide Derivatives in Oncology
Phenoxy acetamides like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrate broad-spectrum anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. These compounds leverage quinazoline sulfonyl groups for DNA intercalation, a mechanism distinct from the BET inhibition of this compound .
Activity Comparison :
| Compound | Target Pathway | IC₅₀ (Cell Lines) | |
|---|---|---|---|
| This compound | BET bromodomains | Not reported | |
| Compound 38 | DNA intercalation | <10 µM (HCT-1) |
Substituted Phenyl Acetamides in Structural Studies
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (from ) crystallizes in a monoclinic system with one molecule per asymmetric unit. Meta-substitution with electron-withdrawing groups (e.g., nitro) significantly alters crystal lattice parameters compared to this compound, which lacks trichloro groups .
Physicochemical Impact : Trichloroacetyl groups increase molecular rigidity and melting points but reduce solubility in polar solvents .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-Methylpyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group at the 2-position and an acetamide functional group. The chemical formula is , and its structure allows for various interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the pyridine moiety enhances lipophilicity, facilitating membrane penetration. This compound has been shown to modulate the activity of various enzymes, potentially influencing several biological pathways.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of microbial strains. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
2. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation, but preliminary data suggest involvement in modulating apoptotic signaling pathways.
3. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit various enzymes, including fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling. Inhibition of FAAH may have implications for pain management and neuroprotection.
Case Studies and Research Findings
A series of studies have explored the biological effects of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
